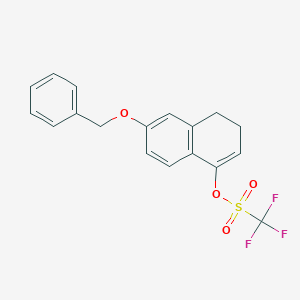![molecular formula C16H23ClN2O2 B13913100 Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride is a synthetic compound with potential applications in various fields of scientific research. It is characterized by its unique spirocyclic structure, which includes a benzyl group, an azaspiro nonane ring, and a carbamate functional group. This compound is primarily used in research settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride typically involves the following steps:
Formation of the Azaspiro Nonane Ring: The azaspiro nonane ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azaspiro nonane intermediate.
Formation of the Carbamate Functional Group: The carbamate group is formed by reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for Benzyl (7-azaspiro[3
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate: Similar structure with an oxa group instead of a methylene group.
(7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride: Similar spirocyclic structure with a methanol group instead of a carbamate group
Uniqueness
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H23ClN2O2 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
benzyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-12-13-4-2-1-3-5-13)18-14-10-16(11-14)6-8-17-9-7-16;/h1-5,14,17H,6-12H2,(H,18,19);1H |
Clave InChI |
KUAOZNTVAFKGBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)

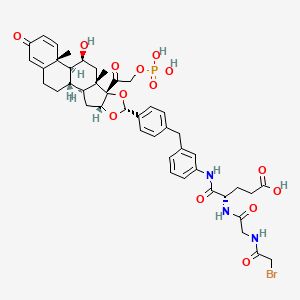
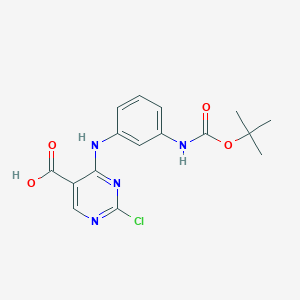
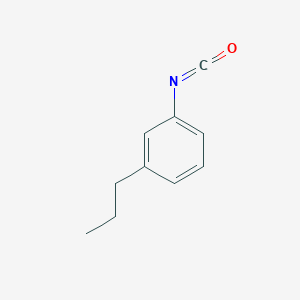

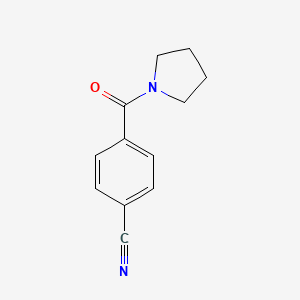
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)

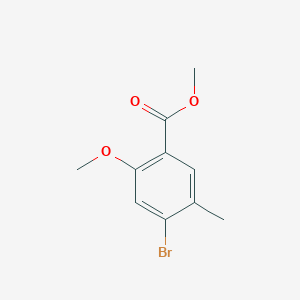
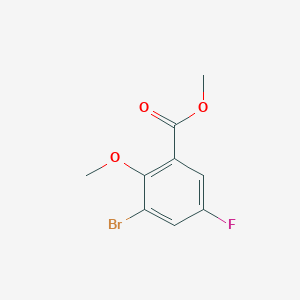
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
